4-(2-Fluoro-4-methoxyphenyl)phenol
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Overview
Description
4-(2-Fluoro-4-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring bearing a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 2-fluoro-4-methoxyphenylboronic acid is reacted with phenol in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is typically carried out in an inert atmosphere, such as argon, at elevated temperatures (around 130°C) for an extended period (24 hours) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-methoxyphenyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine or methoxy groups under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings.
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. For instance, it may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenol: Similar structure but with different substitution patterns.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a hydroxyl group.
2-Fluoro-4-(4-methoxyphenyl)phenol: Similar but with different positioning of the fluorine and methoxy groups.
Uniqueness
4-(2-Fluoro-4-methoxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-11-6-7-12(13(14)8-11)9-2-4-10(15)5-3-9/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKASYCKBKMHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683494 |
Source
|
Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136480-73-4 |
Source
|
Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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